1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
“1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H16N2 and a molecular weight of 164.25 .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis
The molecular structure of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCCC1NCCn2cccc12 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various chemical reactions including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The empirical formula of “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is C10H16N2 and its molecular weight is 164.25 .Scientific Research Applications
I have found several sources that discuss the compound 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its applications. Below is a comprehensive analysis focusing on unique applications, each detailed in separate sections:
Synthesis of π-Extended Copper (II) Pyrrolopyrazinoporphyrins
This application involves a new method based on modified Pictet-Spengler protocol for the synthesis of π-extended copper (II) pyrrolopyrazinoporphyrins using p-dodecylbenzene sulfonic acid as a catalyst .
One-Pot Synthesis of Tetrazolyl-Tetrahydropyrrolopyrazine Derivatives
A one-pot synthesis method was developed for 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Anticancer Potential Against Lung and Cervical Cancer Cells
The compound has shown in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner .
Synthesis of Pyrrolopyrimidines with AIEE Properties
Pyrrolo[1,2-a]pyrimidines are synthesized as synthetic applications of NH-pyrroles and exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .
Future Directions
Pyrrolopyrazine derivatives, including “1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSSPLIMUPHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
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